5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide
Overview
Description
5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide, also known as DMPPF, is a chemical compound that belongs to the pyridazine family. It is a derivative of pyridazine which contains nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality .
Synthesis Analysis
The synthesis of similar compounds often involves the use of a pyridazine derivative as a core scaffold . For example, the synthetic route of some related compounds was to use a chloro or nitro substituted pyrazolo-pyrimidine as a starting material, through substitution reaction with pyrrolidine or morpholine to obtain an intermediate, and then through reduction reaction to obtain another intermediate, which was acylated with phenyl chloroformate to obtain intermediates, and finally reacted with heterocyclic compounds to obtain the final products .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C11H16N4O/c1-7-8(2)14-15-11(9(7)10(12)17)16-5-3-4-6-16/h3-6H2,1-2H3,(H2,12,17)
. The molecular weight of this compound is 220.27 g/mol. Physical and Chemical Properties Analysis
The physical form of this compound is a powder . It has a molecular weight of 202.26 . The storage temperature is room temperature .Scientific Research Applications
1. Synthesis and Biological Activity
The compound is utilized in the synthesis of novel heterocyclic organic compounds, which have shown significant effectiveness in various biological activities. For instance, its derivatives have been applied in dyeing polyester fabrics, demonstrating strong antioxidant, antitumor, and antimicrobial activities against various pathogenic bacteria and fungi. These attributes make it useful in the creation of sterile and biologically active fabrics for diverse life applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
2. Utility in Heterocyclic Synthesis
The compound plays a crucial role in the synthesis of various heterocyclic compounds. This includes the preparation of mononuclear ReI complexes and other related compounds, which are significant in the study of intramolecular hydrogen bonding and molecular interactions (Saldías et al., 2020).
3. Antioxidant Activity
Derivatives of 5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide have been synthesized and evaluated for their antioxidant properties. Some of these compounds have exhibited remarkable antioxidant activities, indicating their potential for use in medical and health-related research (Zaki et al., 2017).
4. Application in Organic Chemistry
This compound is used in the synthesis of pyrazole, pyridine, and pyrimidine derivatives, showcasing its utility in organic chemistry. These synthesized compounds have potential applications in various chemical reactions and the development of new materials and drugs (Fadda, Etman, El-Seidy, & Elattar, 2012).
5. Chemiluminescent Properties
Some derivatives of this compound have been synthesized and investigated for their chemiluminescent properties. This makes them potentially valuable for applications in analytical chemistry, particularly in the development of novel chemiluminescent compounds for various scientific purposes (Tominaga, Sasaki, & Castle, 1998).
Future Directions
Pyridazinone derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and many drug discovery programs utilize a pyridazine as a core scaffold . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals . Therefore, the study and development of 5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide and its derivatives can be a promising direction for future research.
Properties
IUPAC Name |
5,6-dimethyl-3-pyrrolidin-1-ylpyridazine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-7-8(2)13-14-11(9(7)10(12)16)15-5-3-4-6-15/h3-6H2,1-2H3,(H2,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEOPPSHIJDGJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=C1C(=O)N)N2CCCC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101196851 | |
Record name | 4-Pyridazinecarboxamide, 5,6-dimethyl-3-(1-pyrrolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101196851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311314-09-6 | |
Record name | 4-Pyridazinecarboxamide, 5,6-dimethyl-3-(1-pyrrolidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311314-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridazinecarboxamide, 5,6-dimethyl-3-(1-pyrrolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101196851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.